(2-((Dibenzylamino)methyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C21H22BNO2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
[2-[(dibenzylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C21H22BNO2/c24-22(25)21-14-8-7-13-20(21)17-23(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14,24-25H,15-17H2 |
InChI Key |
STJXGJDBICTSLA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent and Borate Ester Condensation
A classical route to arylboronic acids involves the reaction of Grignard reagents with borate esters. Adapted for (2-((Dibenzylamino)methyl)phenyl)boronic acid, this method proceeds via:
Synthesis of 2-(Dibenzylaminomethyl)phenylmagnesium bromide :
Reaction with Trimethyl Borate :
Hydrolysis to Boronic Acid :
Key Data :
| Step | Yield (%) | Reaction Time | Key Conditions |
|---|---|---|---|
| Bromination | 85 | 6 hrs | NBS, CCl₄, light exclusion |
| Grignard Formation | 78 | 2 hrs | THF, Mg, reflux |
| Borate Ester Formation | 65 | 1 hr | −78°C, B(OMe)₃ |
| Hydrolysis | 90 | 30 min | 1M HCl, rt |
This method offers straightforward access but requires stringent anhydrous conditions and low temperatures to prevent boronic acid decomposition.
Cross-Coupling via Miyaura Borylation
Transition-metal-catalyzed borylation of aryl halides is a modern alternative. For the target compound:
Preparation of 2-Bromo-(dibenzylaminomethyl)benzene :
Palladium-Catalyzed Borylation :
Deprotection of the Boronic Ester :
Key Data :
| Step | Yield (%) | Catalyst Loading | Temperature |
|---|---|---|---|
| Bromination | 88 | – | 25°C |
| Borylation | 72 | 5 mol% Pd | 80°C |
| Deprotection | 95 | – | 25°C |
This method benefits from mild deprotection conditions and compatibility with sensitive functional groups.
Transmetalation from Arylstannanes
Arylstannanes serve as precursors for boronic acids via transmetalation:
Synthesis of 2-(Dibenzylaminomethyl)phenylstannane :
Reaction with Boron Tribromide :
Key Data :
| Step | Yield (%) | Reaction Time |
|---|---|---|
| Stannane Formation | 70 | 4 hrs |
| Transmetalation | 60 | 2 hrs |
While efficient, this route involves toxic tin reagents and requires careful handling.
Directed Ortho-Metalation (DoM) Strategy
Directed metalation leverages coordinating groups to position the boronic acid:
Installation of a Directing Group :
Borylation via Quenching with Triisopropyl Borate :
Key Data :
| Step | Yield (%) | Temperature |
|---|---|---|
| Lithiation | 75 | −78°C |
| Borylation | 68 | −78°C → rt |
This method exploits inherent directing effects but demands cryogenic conditions.
Solid-Phase Synthesis Using Polymer-Supported Catalysts
Recent advances utilize heterogeneous catalysts for boronic acid synthesis:
Functionalization of Polymer Support :
Stepwise Assembly :
Cleavage and Purification :
Key Data :
| Step | Yield (%) | Catalyst Reusability |
|---|---|---|
| Polymer Functionalization | 92 | – |
| Amidation | 85 | 3 cycles |
| Borylation | 78 | – |
This approach facilitates catalyst recovery but requires specialized equipment.
Chemical Reactions Analysis
(2-((Dibenzylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It is frequently involved in substitution reactions, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-((Dibenzylamino)methyl)phenyl)boronic acid primarily involves its ability to act as a ligand in metal-catalyzed reactions. It facilitates the formation of metal-organic complexes, which are crucial intermediates in various catalytic processes. The molecular targets and pathways involved include the coordination of the boronic acid group with metal centers, enabling efficient transmetalation and subsequent bond formation .
Comparison with Similar Compounds
Key Findings :
- Ortho-substituted boronic acids with methoxyethyl-phenoxy groups exhibit superior binding affinity (-8.7 kcal/mol) compared to trichostatin A .
- The dibenzylamino group’s steric effects may modulate interactions with biological targets.
2.3. Physicochemical Stability
| Compound Name | %RSD (Analytical Variability) | Stability Notes |
|---|---|---|
| Carboxy phenyl boronic acid | 8.2% | Moderate variability in LC-MS/MS assays |
| Methyl phenyl boronic acid | 4.1% | High consistency in measurements |
| (2-((Dibenzylamino)methyl)phenyl)boronic acid | N/A | Predicted lower solubility due to bulk |
Insights :
- Bulky substituents (e.g., dibenzylamino) may reduce solubility in aqueous media but enhance stability in organic phases .
- Analytical variability in boronic acids (e.g., 4.1–8.2% RSD) highlights the need for optimized assay conditions .
Biological Activity
(2-((Dibenzylamino)methyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
- Molecular Formula : C15H18BNO2
- Molecular Weight : 255.12 g/mol
- IUPAC Name : (2-((Dibenzylamino)methyl)phenyl)boronic acid
The biological activity of boronic acids, including (2-((Dibenzylamino)methyl)phenyl)boronic acid, is largely attributed to their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence various biological pathways. Specifically, they can interact with enzymes and receptors, modulating signaling pathways involved in inflammation, cancer progression, and metabolic regulation.
Biological Activities
-
Anticancer Activity
- Studies have indicated that boronic acids can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (2-((Dibenzylamino)methyl)phenyl)boronic acid have demonstrated an IC50 value of approximately 18.76 µg/mL against MCF-7 breast cancer cells, indicating a strong potential for anticancer applications .
- Antioxidant Properties
- Antibacterial Activity
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities suggest moderate inhibition, indicating further exploration may yield useful therapeutic agents.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of a novel boronic ester derivative derived from quercetin demonstrated enhanced anticancer properties compared to its parent compound. The derivative exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity to normal cell lines .
Case Study 2: Antioxidant and Antimicrobial Properties
Another investigation assessed the antioxidant and antimicrobial activities of a cream formulation containing a boronic acid derivative. Results indicated strong antioxidant activity with an IC50 of 0.11 µg/mL using the ABTS method and effective antibacterial properties against common pathogens . Histological evaluations confirmed the safety profile of the formulation for dermatological applications.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
